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Compound of Interest

Compound Name: 3-Phenoxycyclobutanone

CAS No.: 30830-28-5; 69906-55-4

Cat. No.: B2834592

Get Quote

An in-depth technical analysis of 3-Phenoxycyclobutanone requires a rigorous understanding

of both its strained carbocyclic architecture and its utility as a rigid scaffold in medicinal

chemistry. As a Senior Application Scientist, I frequently encounter four-membered ring

systems where ring strain dictates both chemical reactivity and spectroscopic behavior.

This whitepaper provides a comprehensive framework for the structural analysis, synthesis,

and self-validating characterization of 3-Phenoxycyclobutanone, designed for researchers

and drug development professionals.

Structural Significance and Physicochemical Profile
3-Phenoxycyclobutanone is a bifunctional building block featuring a highly strained

cyclobutanone core linked to an aromatic phenoxy group. The inherent angle strain of the four-

membered ring (internal angles of ~90°) imparts unique electrophilicity to the carbonyl carbon

and distinct spectroscopic signatures that are critical for structural verification[1].

Table 1: Key Physicochemical Properties
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Property Value / Description

CAS Number 69906-55-4

Molecular Formula C₁₀H₁₀O₂

Molecular Weight 162.19 g/mol

SMILES C1C(CC1=O)OC2=CC=CC=C2

Structural Features Strained cyclic ketone, aromatic ether

Spectroscopic Characterization: The Causality of
Analytical Signatures
To ensure scientific integrity, the characterization of 3-Phenoxycyclobutanone must rely on a

self-validating matrix of spectroscopic data. Each analytical technique provides orthogonal

confirmation of the molecule's structural integrity.

Infrared (IR) Spectroscopy: The Ring Strain Indicator
The most critical diagnostic feature of 3-Phenoxycyclobutanone is its carbonyl (C=O)

stretching frequency. While unstrained aliphatic ketones (e.g., cyclohexanone) absorb at ~1715

cm⁻¹, the C=O stretch in 3-Phenoxycyclobutanone is shifted significantly to ~1780 cm⁻¹.

The Causality: The internal C-C-C bond angle is compressed to ~90°. To minimize this angle

strain, the ring carbon atoms direct more p-character into the endocyclic C-C bonds.

Consequently, the exocyclic C=O bond gains higher s-character. This shortens and stiffens

the double bond, increasing the force constant and shifting the absorption to a higher

wavenumber. This serves as a rapid, self-validating check: an IR peak at ~1715 cm⁻¹

indicates that the four-membered ring has inadvertently opened during synthesis.

Nuclear Magnetic Resonance (NMR): Conformational
Complexity

¹H NMR: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve

torsional (Pitzer) strain. Because of this puckering and the bulky phenoxy substituent at C-3,

the methylene protons at C-2 and C-4 are diastereotopic. They appear as complex multiplets
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(typically an ABX system) between 3.10 – 3.50 ppm, rather than simple doublets. The

methine proton at C-3 appears downfield at ~4.80 – 5.00 ppm due to the deshielding effect

of the adjacent electronegative oxygen.

¹³C NMR: The strained carbonyl carbon (C-1) resonates far downfield at ~206 ppm. The

ether-linked methine carbon (C-3) is observed at ~68 ppm, while the methylene carbons (C-

2, C-4) appear at ~53 ppm.

Table 2: Expected NMR Chemical Shifts for 3-
Phenoxycyclobutanone

Nucleus Position
Chemical Shift
(ppm, CDCl₃)

Multiplicity /
Causality

¹H Aromatic (C₆H₅) 6.90 – 7.35

Multiplet (5H);

standard aromatic

coupling.

¹H C-3 (Methine) 4.80 – 5.00

Quintet/Multiplet (1H);

coupled to four

adjacent

diastereotopic

protons.

¹H C-2, C-4 (Methylene) 3.10 – 3.50

Multiplets (4H);

diastereotopic due to

ring puckering.

¹³C C-1 (Carbonyl) ~206.0

Singlet; highly

deshielded strained

ketone.

¹³C C-3 (Methine) ~68.5
Singlet; deshielded by

phenoxy oxygen.

Experimental Workflows: Synthesis and Self-
Validating Analysis
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Direct manipulation of cyclobutanones can be challenging due to their propensity for ring-

opening or enolization under harsh basic conditions. The optimal synthetic route utilizes a

protection-deprotection strategy to mask the electrophilic ketone during the etherification

step[2].

Fig 1: Synthetic workflow and downstream medicinal chemistry application of 3-
Phenoxycyclobutanone.

Protocol 1: Synthesis of 3-Phenoxycyclobutanone
Step 1: Protection & Etherification (Mitsunobu Reaction) Dissolve 3-hydroxycyclobutanone

ethylene acetal (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in

anhydrous THF under an inert argon atmosphere. Cool the mixture to 0°C. Dropwise add

diisopropyl azodicarboxylate (DIAD, 1.2 eq). Causality: The acetal protecting group prevents

the highly electrophilic cyclobutanone carbonyl from undergoing nucleophilic attack or

unwanted enolization during the Mitsunobu inversion.

Step 2: Deprotection Isolate the intermediate acetal via silica gel chromatography. Dissolve

the purified intermediate in a 4:1 mixture of acetone and water. Add a catalytic amount of p-

toluenesulfonic acid (PTSA) and stir at room temperature for 4-6 hours.

Step 3: Workup Neutralize the reaction with saturated aqueous NaHCO₃, extract with ethyl

acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash

chromatography (Hexanes/EtOAc) to yield pure 3-Phenoxycyclobutanone.

Protocol 2: Self-Validating Analytical Workflow
To guarantee the structural integrity of the synthesized batch, execute the following sequential

validation:

Primary Screen (IR): Run an ATR-FTIR spectrum. If the C=O stretch is <1750 cm⁻¹, discard

the batch (ring-opening has occurred). Proceed only if the peak is ~1780 cm⁻¹.

Connectivity Verification (NMR): Acquire a ¹H NMR spectrum. Integrate the aromatic region

(5H) against the downfield methine proton (1H) and the methylene protons (4H). A strict

5:1:4 ratio validates the intact phenoxy-cyclobutane connectivity.
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Mass Confirmation (HRMS): Perform ESI-HRMS. The presence of the[M+H]⁺ ion at m/z

163.0754 confirms the exact mass. Furthermore, EI-MS will typically show a base peak at

m/z 120, corresponding to the loss of ketene (CH₂=C=O, 42 Da) via a classic[2+2]

cycloreversion pathway.

Fig 2: Orthogonal, self-validating analytical logic for structural confirmation.

Applications in Medicinal Chemistry
In drug development, 3-Phenoxycyclobutanone serves as a critical, conformationally

restricted scaffold. The rigid geometry of the cyclobutane ring restricts the conformational

freedom of attached pharmacophores, which can drastically improve target binding affinity and

metabolic stability.

Prostaglandin Analogs: 3-Phenoxycyclobutanone has been specifically utilized in the

synthesis of 15,17-methylene-prostaglandins, such as 15,17-methylene-17-phenoxy-ω-

trinor-prostaglandin F2α methyl ester. In this pathway, it undergoes a coupling reaction with a

3,7-dioxy-6-phenylsulfinylmethyl-2-oxabicyclo-[3,3,0]-octane derivative, followed by pyrolysis

of the resulting β-hydroxy sulfoxide to yield the rigidified prostaglandin analog[3].

Antibacterial Agents: Derivatives of cyclobutanones, including phenoxy-substituted variants,

are heavily cited in the synthesis of substituted heterocyclic compounds designed to inhibit

bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), addressing multi-drug

resistant Gram-positive pathogens[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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